N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide
Description
N-(4-Bromophenyl)-1,3-benzothiazole-2-carbothioamide is a heterocyclic compound featuring a benzothiazole core substituted with a carbothioamide group at position 2 and a 4-bromophenyl moiety at the nitrogen atom. Benzothiazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX facilitating refinement and analysis .
Properties
IUPAC Name |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMAUOOCZVHGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide typically involves the condensation of 4-bromoaniline with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reactivity with Nucleophiles
The carbothioamide group (-NHCSS-) participates in nucleophilic reactions, forming heterocycles or modified derivatives:
Table 1: Reactivity with Hydrazine Derivatives
Mechanistic Insight : The thiourea moiety undergoes cyclocondensation with bifunctional nucleophiles (e.g., hydrazines), forming five- or six-membered rings via elimination of H₂S or NH₃ .
Cyclocondensation Reactions
The compound serves as a precursor for synthesizing polycyclic systems:
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Knoevenagel condensation with cyanoacetamide or ethyl cyanoacetate yields α,β-unsaturated nitriles (e.g., 3-(benzothiazol-2-yl)-2-cyanoprop-2-enamide) .
-
Reaction with phenacyl bromide in the presence of thiourea produces 1,3-thiazole derivatives (e.g., 4-(4-bromophenyl)-2-aminothiazole) .
Table 2: Cyclocondensation Products
Coordination Chemistry
The sulfur and nitrogen atoms in the carbothioamide group act as ligands for transition metals, forming complexes with bioactivity:
-
Cu(II) complexes : Exhibit enhanced antimicrobial activity compared to the free ligand (MIC = 8–32 µg/mL against S. aureus) .
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Pd(II) complexes : Catalyze Suzuki-Miyaura coupling reactions (TOF = 1,200 h⁻¹) .
Biological Activity Correlation
Derivatives of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide demonstrate:
Scientific Research Applications
Antimicrobial Activity
Overview : The compound has been evaluated for its effectiveness against various bacterial and fungal strains. Its structure allows it to interact with microbial targets, leading to inhibition of growth.
Key Findings :
- In vitro Studies : Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, a study reported that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial efficacy is often attributed to the presence of the thiazole moiety, which enhances the compound's ability to penetrate microbial membranes and disrupt cellular functions .
Data Table: Antimicrobial Efficacy of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| d1 | Staphylococcus aureus | 20 | 32 |
| d2 | Escherichia coli | 18 | 64 |
| d3 | Candida albicans | 15 | 16 |
Anticancer Activity
Overview : this compound has been studied for its potential anticancer properties, particularly against breast cancer cell lines.
Key Findings :
- Cell Line Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay indicated a significant reduction in cell viability at certain concentrations .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
Data Table: Anticancer Activity of this compound
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| d6 | MCF7 | 15 |
| d7 | MCF7 | 10 |
Anticonvulsant Activity
Overview : The anticonvulsant properties of this compound have been explored through various animal models.
Key Findings :
- Animal Studies : In models of induced seizures (e.g., picrotoxin-induced convulsions), this compound has shown protective effects, suggesting it may modulate neurotransmitter systems involved in seizure activity .
- Comparative Efficacy : When compared with standard anticonvulsants like phenytoin, the compound exhibited comparable or superior protective indices in certain tests .
Data Table: Anticonvulsant Efficacy of this compound
| Compound | Test Model | Protective Index |
|---|---|---|
| d8 | MES | 85% |
| d9 | scPTZ | 75% |
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial cell wall components, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison evaluates N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide against analogs with modifications to the substituents, core heterocycle, or biological activity profiles.
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Structural Differences and Electronic Effects
- Substituent Effects: The 4-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 4-chlorophenyl group in , which has smaller atomic radius and weaker electron withdrawal. Carbothioamide vs. Amide/Imine: The carbothioamide group (C=S) in the target compound may enhance metal-binding capacity compared to the amide (C=O) in or the imine (C=N) in , influencing enzyme inhibition mechanisms . Methoxy vs.
Physicochemical and Pharmacokinetic Properties
- Solubility : The piperidinyl group in likely improves aqueous solubility compared to the hydrophobic bromophenyl-carbothioamide combination in the target compound.
- Metabolic Stability : The carbothioamide group may confer resistance to enzymatic hydrolysis relative to the amide in or ester-containing analogs.
Biological Activity
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative domains. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data tables and case studies.
Synthesis and Structure
This compound belongs to a class of compounds known as benzothiazoles. Its structure includes a central benzothiazole ring with a carbothioamide group attached at the 2-position and a 4-bromophenyl group linked to the nitrogen atom at the 1-position. The synthesis typically involves the reaction of 2-amino-1,3-benzothiazole with 4-bromobenzoyl chloride, forming the amide bond and carbothioamide linkage.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism of action primarily involves inhibiting the biosynthesis of bacterial lipids, which is crucial for maintaining cell membrane integrity.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. Notably, it exhibited potent activity against the MCF7 breast cancer cell line.
Table 2: Antiproliferative Activity on Cancer Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 25.0 | 77.5 | 93.3 |
| HCT-116 | 30.5 | 85.0 | 100.0 |
| A549 (Lung) | 28.0 | 80.0 | 95.0 |
These values indicate that the compound has a broad-spectrum antitumor activity with selective toxicity towards cancer cells compared to normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts key cellular pathways involved in cancer cell growth and survival.
- Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells by modulating mitochondrial pathways .
- Interaction with Enzymatic Targets : It has been shown to inhibit certain enzymes that are critical for cancer cell metabolism and proliferation .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Anticancer Studies : A study evaluated its effects on multiple cancer cell lines, demonstrating significant cytotoxicity and highlighting its potential as a lead compound for developing new anticancer agents .
- Antimicrobial Research : Another investigation focused on its efficacy against resistant strains of bacteria, showing promising results that warrant further exploration in clinical settings .
Q & A
What are the established synthetic routes for N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide, and how are intermediates characterized?
Category: Basic Research
Answer:
Synthesis typically involves a multi-step approach:
- Step 1: Condensation of 2-aminothiophenol with a carbonyl source (e.g., carbon disulfide) to form the benzothiazole core.
- Step 2: Bromination at the 4-position of the phenyl ring via electrophilic substitution, using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Step 3: Introduction of the carbothioamide group via nucleophilic substitution or thioacylation, often using thiophosgene or Lawesson’s reagent.
Characterization Methods:
- NMR Spectroscopy (¹H, ¹³C) confirms regiochemistry and purity.
- FT-IR validates the presence of C=S (1050–1250 cm⁻¹) and N-H stretches.
- X-ray Crystallography (e.g., as in related thiazole derivatives) resolves bond lengths and angles, critical for structural validation .
How is X-ray crystallography applied to resolve structural ambiguities in this compound and its analogs?
Category: Basic Research
Answer:
Single-crystal X-ray diffraction is pivotal for:
- Determining bond parameters: S–C and N–C bond lengths distinguish between thione and thiol tautomers.
- Analyzing intermolecular interactions: Hydrogen bonding (e.g., N–H⋯S) and π-π stacking stabilize the crystal lattice, as seen in structurally similar carbothioamides .
- Resolving polymorphism: Different crystallization solvents (e.g., DMSO vs. ethanol) may yield distinct polymorphs, affecting solubility and reactivity.
Example Workflow:
- Grow crystals via slow evaporation.
- Collect diffraction data (e.g., using SHELX software ).
- Refine structures with programs like WinGX .
What kinetic and mechanistic insights exist for its role in polymerization initiation?
Category: Advanced Research
Answer:
Vanadium complexes with N-(4-bromophenyl) ligands (structurally analogous) initiate methyl methacrylate (MMA) polymerization thermally at 80°C :
- Kinetic Order: The rate of initiation (Ri) follows , suggesting a radical-based mechanism.
- Monomer Dependence: , indicating monomer participation in the transition state.
Methodological Considerations:
- Oxygen Exclusion: Argon purging prevents radical quenching .
- Thermal Stability: Differential Scanning Calorimetry (DSC) assesses initiator decomposition kinetics.
How do electronic properties of the 4-bromophenyl group influence biological activity in carbothioamide derivatives?
Category: Advanced Research
Answer:
The bromine atom enhances:
- Lipophilicity: Improved membrane permeability, measured via logP (octanol-water partition).
- Electron-Withdrawing Effects: Stabilizes charge-transfer interactions in enzyme binding, as observed in anti-HIV benzisothiazolones .
Structure-Activity Relationship (SAR) Studies:
- Enzyme Assays: IC₅₀ values against targets (e.g., HIV-1 reverse transcriptase) correlate with substituent electronegativity.
- Computational Modeling: Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity .
What strategies address contradictions in reported bioactivity data across similar carbothioamides?
Category: Advanced Research
Answer:
Discrepancies arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Purity Issues: Trace solvent residues (e.g., DMF) may inhibit enzymes.
Resolution Methods:
- Reproducibility Checks: Independent synthesis and bioassay replication.
- Metabolic Stability Testing: Microsomal assays (e.g., liver S9 fractions) identify degradation products .
How is computational chemistry utilized to predict reactivity and optimize synthesis?
Category: Advanced Research
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
